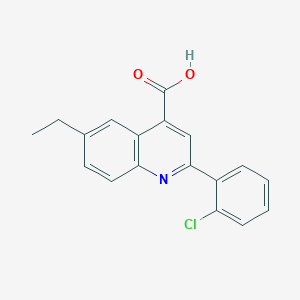
2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. This compound also has a carboxylic acid (-COOH) functional group, an ethyl group (-CH2CH3), and a chlorophenyl group (a benzene ring with a chlorine atom) attached to the quinoline structure .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by the introduction of the ethyl group, the chlorophenyl group, and finally the carboxylic acid group. The exact methods would depend on the specific reactions and reagents used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (quinoline and phenyl), a carboxylic acid group, and an ethyl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could participate in acid-base reactions, the aromatic rings could undergo electrophilic aromatic substitution, and the ethyl group could undergo reactions typical of alkanes .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a carboxylic acid group would likely make the compound acidic, and the presence of aromatic rings would likely make the compound relatively stable and non-reactive .科学的研究の応用
Antimicrobial Properties
Research has shown that derivatives of 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid demonstrate potential as antimicrobial agents. For instance, a study by Desai et al. (2007) synthesized new quinazolines, including compounds related to 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid, which exhibited significant antibacterial and antifungal activities against various strains including Escherichia coli and Staphylococcus aureus (Desai et al., 2007). Similarly, a study by Ukrainets et al. (1995) on chloro-substituted quinoline-3-carboxylic acids revealed antimicrobial and anti-inflammatory activities of the synthesized compounds (Ukrainets et al., 1995).
Synthetic Applications
The compound has been utilized in various synthetic applications. A study by Janin et al. (2002) reported new synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid, highlighting its utility in the synthesis of potential benzodiazepine receptor ligands (Janin et al., 2002). Another study by Desai et al. (2011) focused on dimeric 2-(2-chlorophenyl)-quinazolin-4-ones, emphasizing their potential as antimicrobial agents (Desai et al., 2011).
Other Applications
Research has also explored other potential applications. For example, a study by Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing quinoline-3-carboxylic acid derivatives, suggesting their applicability in various chemical processes (Gao et al., 2011). Additionally, research by Li et al. (2013) on 4H-chromene-2-carboxylic acid derivatives, structurally related to 2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid, highlighted their potential in antitumor antibiotic studies (Li et al., 2013).
作用機序
The mechanism of action of this compound would depend on its intended use. If it’s intended for use as a drug, it would interact with biological targets in the body to exert its effects. The specific targets and mechanism of action would depend on the structure of the compound and the functional groups present .
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its intended use and its properties. If it’s intended for use as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical studies .
特性
IUPAC Name |
2-(2-chlorophenyl)-6-ethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-2-11-7-8-16-13(9-11)14(18(21)22)10-17(20-16)12-5-3-4-6-15(12)19/h3-10H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSUCZRBBDAUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-6-ethylquinoline-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-isopropyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2420617.png)
![3-{[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]methyl}-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2420620.png)
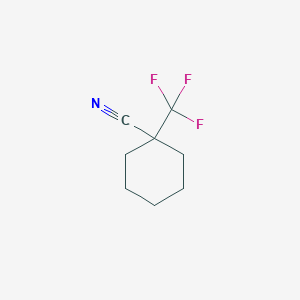
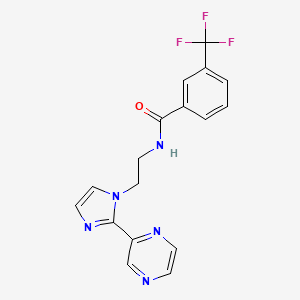
![(E)-methyl 4-(2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-cyanovinyl)benzoate](/img/structure/B2420624.png)
![Tert-butyl 4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2420626.png)
![5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2420627.png)
![9-Methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2420629.png)
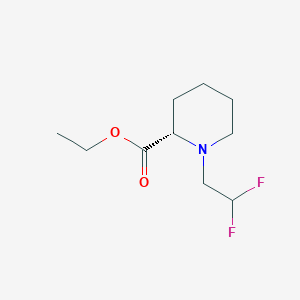
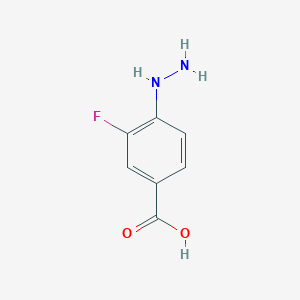
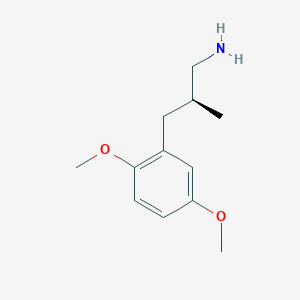

![2-(naphthalen-2-yloxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2420637.png)
